2-Chloro-4-hydroxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBFUHYIISYSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594205 | |
| Record name | 2-Chloro-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046818-83-0 | |
| Record name | 2-Chloro-4-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for the 2-Chloro-4-hydroxybenzamide Core Structure
The construction of the this compound scaffold relies on fundamental organic reactions tailored to achieve the desired substitution pattern on the benzamide (B126) core.
The primary method for forming the benzamide core is through the amidation of a corresponding carboxylic acid or its activated derivative. A common precursor for this compound is 2-chloro-4-hydroxybenzoic acid. vulcanchem.com The direct amidation of this acid can be achieved by reacting it with an ammonia (B1221849) source. More frequently, the carboxylic acid is first activated to facilitate amide bond formation.
Coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid, which then readily reacts with an amine. For instance, the activation of 2-chlorobenzoic acid with CDI followed by the addition of an amine is a known method for forming substituted benzamides. While this example uses 2-chlorobenzoic acid, the principle is directly applicable to the synthesis of this compound from its corresponding carboxylic acid.
Another strategic approach involves the use of acid chlorides. The precursor, 2-chloro-4-hydroxybenzoyl chloride, can be reacted with an amine to form the amide bond. vulcanchem.com This method is common for the synthesis of N-substituted benzamides. researchgate.net
Table 1: Comparison of Amidation Methods
| Method | Starting Material | Reagents | Key Features |
|---|---|---|---|
| Direct Amidation | 2-Chloro-4-hydroxybenzoic acid | Ammonia source, High temperature/pressure | Simple, but can require harsh conditions. |
| Coupling Agent | 2-Chloro-4-hydroxybenzoic acid | CDI, DCC, etc., followed by amine | Milder conditions, good yields. |
The introduction of a chlorine atom at the C-2 position relative to the amide group requires careful regioselective control. One approach is to start with a pre-halogenated precursor, such as 2-chloro-4-hydroxybenzoic acid. This precursor can be synthesized via the chlorination of 4-hydroxybenzoic acid. Chlorinating agents like thionyl chloride (SOCl₂) or sulfuryl chloride can be employed, often under reflux conditions.
Alternatively, direct chlorination of a benzamide can be performed. For example, the chlorination of benzamide at the ortho position can be achieved using reagents like thionyl chloride or phosphorus pentachloride. However, achieving regioselectivity on a substituted ring like 4-hydroxybenzamide (B152061) can be challenging due to the directing effects of the existing substituents. The hydroxyl group is an ortho-, para-director, which would favor chlorination at the 3 and 5 positions. Therefore, starting with a pre-chlorinated molecule is often the more controlled approach. Enzymatic halogenation using FAD-dependent halogenases offers a highly regioselective method for chlorination, as seen in the biosynthesis of related natural products.
The hydroxyl group at the C-4 position is a key feature of the molecule. One synthetic strategy involves the direct hydroxylation of a 2-chlorobenzamide (B146235) derivative. An efficient method for this transformation is a copper-catalyzed hydroxylation reaction. researchgate.netthieme-connect.comchim.it This reaction uses a copper(I) iodide catalyst with a ligand such as 1,10-phenanthroline (B135089) and a base like potassium hydroxide (B78521) in water. researchgate.netthieme-connect.com This method has been successfully applied to a range of 2-chlorobenzamides to produce the corresponding 2-hydroxybenzamides in good yields. researchgate.netthieme-connect.comthieme-connect.com
Another route is to start with a molecule that already contains the hydroxyl group, such as 4-hydroxybenzoic acid, and then introduce the chlorine atom. The hydroxyl group can be protected during subsequent reaction steps if necessary, for example, as a silyl (B83357) ether. nih.gov
The hydroxyl group itself can be a site for further functionalization. For instance, it can be alkylated to form ether derivatives. The reaction of 5-chloro-2-hydroxy-N-phenylbenzamide with chloro-substituted acid ethyl esters in the presence of a base like ethyl methyl ketone leads to the formation of ether-linked esters. researchgate.net
Synthesis of this compound Derivatives and Analogues
This compound serves as a valuable intermediate for the synthesis of a wide array of derivatives and analogues with diverse properties. a2bchem.com
The synthesis of N-substituted derivatives of this compound is a common strategy to explore structure-activity relationships. These derivatives are typically prepared by reacting 2-chloro-4-hydroxybenzoyl chloride or 2-chloro-4-hydroxybenzoic acid (with a coupling agent) with a primary or secondary amine. researchgate.netmdpi.comnih.gov
A classical approach involves refluxing a substituted salicylic (B10762653) acid with an appropriate amine in the presence of phosphorus trichloride. mdpi.com Microwave-assisted synthesis has also been employed to reduce reaction times significantly while achieving comparable yields. mdpi.commdpi.com
Table 2: Examples of N-Substituted Benzamide Synthesis
| Starting Amine | Coupling Method | Product Type | Reference |
|---|---|---|---|
| Aniline | Acid chloride | N-Arylbenzamide | mdpi.com |
| Benzylamine | Reflux with PCl₃ | N-Benzylbenzamide | mdpi.comnih.gov |
| Various amines | Microwave-assisted | N-Substituted benzamides | mdpi.commdpi.com |
The synthesis of ring-substituted analogues allows for the fine-tuning of the molecule's properties. This can involve introducing additional substituents onto the benzene (B151609) ring or modifying the existing ones. For example, starting with differently substituted 4-hydroxybenzoic acids, such as 3,5-dichloro-4-hydroxybenzoic acid, can lead to analogues with multiple halogen substituents. researchgate.net
The condensation of 2-hydroxy-1-naphthoic acid with substituted anilines demonstrates the synthesis of analogues with an extended aromatic system. mdpi.com Furthermore, the synthesis of disazo disperse dyes from 2-chloro-4-methylaniline (B104755) and coupling with various aromatic compounds, including 4-hydroxybenzoic acid, showcases methods for creating complex ring-substituted structures. scialert.net
Challenges in synthesizing these analogues include controlling regioselectivity during substitution reactions, especially with multiple activating or deactivating groups on the aromatic ring. vulcanchem.com
Multi-component Reactions in Benzamide Synthesis and Diversification
Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, enabling the construction of complex molecules through the simultaneous combination of three or more reactants in a single operation. researchgate.net This approach offers substantial benefits, including reduced synthesis steps, lower waste production, and the rapid generation of molecular diversity, making it particularly suitable for the synthesis of substituted benzamides. researchgate.netnih.gov While specific literature detailing the one-pot synthesis of this compound via an MCR is limited, the established principles of MCRs can be applied to its conceptual synthesis and structural diversification.
Prominent isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for assembling amide-containing structures. illinois.eduacs.orgnih.gov The Ugi four-component reaction (Ugi-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgmdpi.com A hypothetical Ugi-type synthesis of a this compound derivative could be envisioned, allowing for significant structural diversification by varying any of the four starting components. This modularity is a key advantage for creating libraries of related compounds for screening purposes. nih.gov
Recent advancements have also demonstrated transition-metal-free MCRs for benzamide synthesis. One such method involves the reaction of arynes, isocyanides, and water to furnish benzamide derivatives under mild conditions. nih.govorganic-chemistry.org Another innovative approach uses MCRs to facilitate C-H activation, where a directing group is installed in situ to guide the arylation of a benzamide core. rsc.orgacs.org This strategy allows for the efficient, step-economical synthesis of o-arylated benzamides from simple precursors like benzoyl chlorides, o-aminophenols, and aryl iodides. acs.org Such methodologies highlight the potential for MCRs to serve as a versatile platform for both the primary synthesis and subsequent functionalization of the this compound scaffold.
Mechanistic Elucidation of Synthetic Pathways for this compound
Understanding the underlying mechanisms of synthetic routes to this compound is crucial for optimizing reaction conditions and maximizing yield. The formation of the amide bond is typically achieved through two primary pathways: the amidation of the parent carboxylic acid (2-chloro-4-hydroxybenzoic acid) or the amination of its more reactive acyl chloride derivative (2-chloro-4-hydroxybenzoyl chloride).
The direct condensation of a carboxylic acid with an amine is challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk Therefore, the reaction often requires coupling agents or catalysts to activate the carboxylic acid. The mechanism involves the activation of the carboxylic acid's carbonyl group, making it more susceptible to nucleophilic attack by an amine. researchgate.net
A more common and efficient laboratory-scale synthesis involves the conversion of the carboxylic acid to the corresponding acyl chloride. The mechanism for the subsequent reaction of 2-chloro-4-hydroxybenzoyl chloride with an amine (like ammonia) is a well-established nucleophilic acyl substitution. studysmarter.co.ukkhanacademy.org This process occurs in two main stages: addition followed by elimination. chemguide.co.ukchemguide.co.uk
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This carbon is highly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms. docbrown.info The attack results in the formation of a tetrahedral intermediate where the carbonyl double bond breaks, and the oxygen atom acquires a negative charge. chemguide.co.ukdocbrown.info
Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated. chemguide.co.ukchemguide.co.uk A base, which can be a second molecule of the amine reactant, then removes a proton from the nitrogen atom to yield the final, neutral this compound product and an ammonium salt byproduct. chemguide.co.uk
Computational chemistry provides powerful tools for a deeper, quantitative understanding of these reaction mechanisms. nih.govscispace.com Methods like Density Functional Theory (DFT) can be used to model the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. rsc.orgacs.org Such studies can elucidate the precise structures of transition states, determine activation energy barriers, and explain the influence of catalysts or substituents on the reaction rate and outcome. rsc.orgacs.orgrsc.org For example, computational analyses have been used to investigate palladium-catalyzed aminocarbonylation and cobalt-mediated C-H activation in benzamide synthesis, providing detailed mechanistic insights that are difficult to obtain through experimental means alone. rsc.orgnih.gov
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 2-Chloro-4-hydroxybenzamide and its Derivatives
NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. In substituted benzamides, the chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. For instance, in a related compound, 5-chloro-N-phenethyl-2-hydroxybenzamide, the proton signals for the aromatic ring appear at distinct chemical shifts. mdpi.com The hydroxyl proton typically appears as a broad singlet at a downfield chemical shift, often around δ 12.59 ppm, due to hydrogen bonding. mdpi.com The amide proton (NH) also gives a characteristic signal, which can be a triplet if coupled to an adjacent methylene (B1212753) group. mdpi.com The aromatic protons show characteristic splitting patterns (e.g., doublets, doublet of doublets) depending on their position relative to the substituents and each other. mdpi.com
| Proton | Exemplary Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| OH | ~12.59 | bs (broad singlet) | - |
| NH | ~8.97 | t (triplet) | 5.4 |
| Aromatic H | ~6.94 - 7.93 | d (doublet), dd (doublet of doublets), m (multiplet) | 2.2 - 9.16 |
This table is illustrative and based on data for a related compound, 5-chloro-N-phenethyl-2-hydroxybenzamide. mdpi.com Actual values for this compound may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the aromatic ring of this compound are influenced by the attached substituents. The carbonyl carbon (C=O) of the amide group typically resonates at a downfield position, often in the range of δ 167-171 ppm. mdpi.comrsc.org The carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the chlorine atom (C-Cl) also show characteristic chemical shifts. The remaining aromatic carbons appear in the typical aromatic region of the spectrum.
| Carbon | Exemplary Chemical Shift (δ) Range (ppm) |
| C=O | 167.3 |
| C-OH | 158.5 |
| Aromatic C-H | 116.9 - 133.2 |
| Aromatic C-Cl | 122.3 |
| Aromatic C-CON | 119.3 |
This table is illustrative and based on data for a related compound, 5-chloro-N-phenethyl-2-hydroxybenzamide. mdpi.com Actual values for this compound may vary.
Application of Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals, especially in complex molecules. rfppl.co.in
COSY (¹H-¹H Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for determining the connectivity across quaternary carbons and heteroatoms. rfppl.co.in
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, providing information about the conformation of the molecule. nih.gov
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is widely used to identify functional groups. In this compound, characteristic absorption bands are expected for the O-H, N-H, C=O, C-Cl, and aromatic C=C bonds. The hydroxyl (O-H) stretching vibration typically appears as a broad band in the region of 3200–3400 cm⁻¹. The N-H stretching of the amide group is also found in this region. The carbonyl (C=O) stretching vibration of the amide is a strong, sharp band typically observed around 1680 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, around 750 cm⁻¹. The aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.
| Functional Group | Exemplary Vibrational Frequency (cm⁻¹) |
| O-H stretch | 3200 - 3400 (broad) |
| N-H stretch | ~3300 |
| C=O stretch (Amide I) | ~1680 |
| N-H bend (Amide II) | ~1590 |
| C=C stretch (aromatic) | 1400 - 1600 |
| C-Cl stretch | ~750 |
This table is illustrative and based on general spectroscopic data for related compounds. researchgate.net Actual values for this compound may vary.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds, the ring stretching and breathing modes are often strong in the Raman spectrum. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict and help assign the vibrational modes in the Raman spectrum of molecules like 5-chloro-2-hydroxybenzamide. ebi.ac.uk The predicted Raman spectrum for a related compound, niclosamide (B1684120) (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), shows characteristic bands for the various functional groups. biointerfaceresearch.com The C-Cl and C-N vibrations are also observable in the Raman spectrum. researchgate.net
| Vibrational Mode | Exemplary Raman Shift (cm⁻¹) |
| Aromatic C-H stretch | ~3100 |
| C=O stretch | ~1650 |
| Aromatic ring stretch | 1500 - 1600 |
| C-Cl stretch | 600 - 800 |
| NH₂ wagging | ~606 |
This table is illustrative and based on general spectroscopic data for related compounds. researchgate.net Actual values for this compound may vary.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. The molecular formula of this compound is C₇H₆ClNO₂, corresponding to a molecular weight of approximately 171.58 g/mol . chemscene.com In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at m/z 171. chemscene.com For its related compound, 2-chloro-4-hydroxybenzoic acid, the molecular ion peak [M+H]⁺ is observed at m/z 173.
The fragmentation pattern provides valuable information about the compound's structure. For instance, in related benzamide (B126) structures, characteristic fragmentation patterns are observed. vulcanchem.com The fragmentation of similar compounds, such as 4-hydroxybenzoic acid and 3-(4-hydroxyphenyl) propanoic acid, involves decarboxylation, leading to the loss of CO₂. rsc.org The presence of the chlorine atom and hydroxyl group on the benzene ring of this compound will influence its fragmentation, leading to specific daughter ions that help confirm the positions of these substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The presence of the benzene ring, carbonyl group, and hydroxyl group constitutes a chromophoric system that absorbs UV radiation, leading to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of a synthesized copolyester containing aromatic chromophores showed possible π-π* electronic transitions. ajrconline.org Theoretical studies on similar molecules, like 4-fluoro-4-hydroxybenzophenone, have used Time-Dependent Density Functional Theory (TD-DFT) to analyze electronic transitions, noting shifts in absorption wavelengths when moving from the gas phase to a solvent. scispace.com For this compound, the absorption maxima are expected to be influenced by the electronic effects of the chloro and hydroxyl substituents on the benzoyl moiety. The electronic spectrum of a related ligand exhibited absorption bands attributed to phenyl moiety π→π* transitions. journalcra.com
| Compound | Solvent | λmax (nm) | Transition Type |
| Related Copolyester | Acetone | Not Specified | π-π ajrconline.org |
| Ligand with Phenyl Moiety | DMF | 294 | π-π journalcra.com |
| 4-fluoro-4-hydroxybenzophenone (calculated) | Gas Phase | 286.6 | HOMO→LUMO |
| 4-fluoro-4-hydroxybenzophenone (calculated) | DMSO | 302.4 | HOMO→LUMO |
X-ray Crystallography of this compound and Related Solid Forms
X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. For related benzamide derivatives, SC-XRD has been used to determine their crystal structures, often revealing details about the planarity of the aromatic rings and the conformation of the amide group. researchgate.netdcu.ie For example, in the structure of N-(4-chlorophenyl)-2-hydroxybenzamide, the dihedral angle between the aromatic rings was found to be 20.02 (6)°. researchgate.net The process typically involves growing high-quality crystals, collecting diffraction data, and refining the crystal structure using specialized software. iucr.org
| Compound | Crystal System | Space Group | Reference |
| N-(4-chlorophenyl)-2-hydroxybenzamide | Orthorhombic | Pbca | researchgate.net |
| 2-chloro-5-nitrobenzoic acid cocrystal | Monoclinic | P2₁/c | iucr.org |
| Salicylic (B10762653) acid-benzamide cocrystal | Orthorhombic | Pna2(1) | researchgate.net |
Investigation of Polymorphism and Solvate Formation in Benzamide Systems
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in benzamide derivatives. researchgate.net Different polymorphs can exhibit distinct physical properties. Benzamide itself is known to have multiple polymorphic forms, some of which are metastable. researchgate.netacs.orgresearchgate.net The study of polymorphism is crucial as different forms can arise under various crystallization conditions.
Solvates are crystalline solids that incorporate solvent molecules into their lattice. mdpi.comchemrxiv.org The formation of solvates is driven by factors such as the size and shape of the host and guest molecules and the potential for hydrogen bonding. chemrxiv.org The investigation of solvate formation is important because the presence of a solvent in the crystal structure can significantly alter the compound's properties. In some cases, solvates can transform into other forms, such as hydrates, upon exposure to ambient conditions. worktribe.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for elucidating the electronic characteristics and reactivity of 2-Chloro-4-hydroxybenzamide. These methods provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic compounds like benzamides, DFT calculations, often using the B3LYP functional with a 6-31G** or higher basis set, are employed to optimize the molecular geometry and predict vibrational frequencies. ijcrar.comresearchgate.net Studies on related molecules such as 2-hydroxybenzamide and various chloro-substituted compounds show that DFT can accurately predict ground-state geometries. ijcrar.comresearchgate.net These calculations are also fundamental for subsequent analyses, including vibrational spectra interpretation and molecular orbital studies. researchgate.net The optimized geometric parameters, such as bond lengths and angles, provide a precise three-dimensional model of the molecule.
Table 1: Representative Optimized Geometrical Parameters for a Benzamide (B126) Moiety (Based on Analogous Structures) This table presents typical data obtained from DFT calculations on related benzamide structures, illustrating the type of information generated.
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N (amide) | ~1.36 Å | |
| C=O (amide) | ~1.24 Å | |
| C-Cl | ~1.74 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| O=C-N (amide) | ~122° | |
| Dihedral Angle | C-C-N-H (amide) | Varies with conformation |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.netbohrium.com
For related chloro-nitro aromatic compounds, HOMO-LUMO energy gaps have been calculated to predict charge transfer within the molecule. researchgate.net The analysis of these orbitals helps in identifying the molecule's reactive sites. Global reactivity descriptors, derived from HOMO-LUMO energies, quantify the molecule's reactivity profile. bohrium.com
Table 2: Global Reactivity Descriptors and Their Significance This table is based on concepts from computational studies on related reactive molecules. bohrium.combiointerfaceresearch.com
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Softness (S) | 1/η | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | μ²/2η | Describes the ability of a species to accept electrons. |
Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. acs.org It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. The MEP map is color-coded: red regions indicate negative electrostatic potential (high electron density), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-deficient), which are favorable for nucleophilic attack. acs.orgacs.org
In a molecule like this compound, the MEP surface would be expected to show a significant negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, making them key hydrogen-bond acceptor sites. Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit a positive potential (blue), identifying them as primary hydrogen-bond donor sites. ijcrar.com
Conformational Analysis of this compound and its Flexible Analogues
Conformational analysis is performed to identify the most stable three-dimensional structures (conformers) of a molecule by evaluating the potential energy as a function of the rotation around one or more single bonds. ijcrar.com For this compound, the key sources of conformational flexibility are the rotation of the amide group and the hydroxyl group relative to the benzene (B151609) ring.
Studies on the parent molecule, 2-hydroxybenzamide, have identified multiple stable conformers depending on the dihedral angles involving the hydroxyl and amide groups. ijcrar.com The stability of these conformers is often dictated by the formation of intramolecular hydrogen bonds. For instance, a hydrogen bond can form between the hydroxyl group and the carbonyl oxygen of the amide group, which significantly stabilizes a planar conformation. mdpi.com Similarly, research on the more complex molecule niclosamide (B1684120) revealed two primary stable conformers, with the global minimum determined through theoretical calculations. biointerfaceresearch.com Such analyses are crucial for understanding which conformation is likely to be biologically active.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and molecular biology.
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, often expressed as a binding energy score. researchgate.net While specific docking studies on this compound are not detailed in the provided literature, the methodology has been applied to a vast array of similar compounds.
For example, docking studies on novel benzoxazine (B1645224) derivatives have been used to explore their binding modes within the active site of the bacterial gyrase enzyme. researchgate.net These studies identify key intermolecular interactions, such as:
Hydrogen Bonds: Formed between the ligand's hydrogen bond donors (like -OH and -NH) and acceptors (like C=O) and the amino acid residues of the protein. mdpi.com
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the aromatic ring) and hydrophobic pockets in the protein.
Pi-Pi Stacking: Aromatic rings of the ligand can interact with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).
These interactions are critical for the stability of the ligand-protein complex. The results from docking simulations provide hypotheses about the mechanism of action that can be tested experimentally. tandfonline.com
Hydrogen Bonding Analysis in this compound Systems
Hydrogen bonding is a critical factor governing the conformation, crystal packing, and physicochemical properties of benzamide derivatives. Computational and experimental analyses are used to characterize both internal (intramolecular) and external (intermolecular) hydrogen bonds.
Salicylamides, or 2-hydroxybenzamides, are known to form intramolecular hydrogen bonds, which significantly influence their conformation. nih.gov These bonds typically create two distinct planar conformations: the α-form, where the phenolic hydroxyl group acts as the hydrogen donor to the amide oxygen (OH···O=C), and the β-form, where the amide N-H group donates to the phenolic oxygen (C=O)N-H···O. nih.gov The formation of these internal hydrogen bonds can create a stable quasi-aromatic ring system. nih.gov
While a detailed crystallographic or computational analysis specifically for this compound was not available in the searched literature, extensive studies on its isomers provide insight into the expected bonding patterns. For example, a crystallographic study of the related compound N-(4-Chlorophenyl)-2-hydroxybenzamide revealed the presence of intramolecular N—H⋯O and C—H⋯O hydrogen bonds, which both form S(6) ring motifs, a common pattern in such structures. researchgate.netnih.gov Another isomer, 4-chloro-2-hydroxybenzamide, is also noted for forming a strong intramolecular hydrogen bond. mdpi.commdpi.com
The geometric parameters for the intramolecular hydrogen bonds found in the crystal structure of the related compound N-(4-Chlorophenyl)-2-hydroxybenzamide are detailed below as a representative example. researchgate.netnih.gov
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1–H1A···O2 | 0.86 | 1.94 | 2.635 (2) | 138 |
| C9–H9···O2 | 0.93 | 2.28 | 2.845 (3) | 119 |
The intermolecular hydrogen bonding networks of this compound and related systems are crucial for understanding their solid-state structure and behavior in solution. In the crystalline state, these interactions dictate the packing of molecules into a stable lattice.
For instance, the crystal structure of N-(4-Chlorophenyl)-2-hydroxybenzamide shows that molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming one-dimensional polymeric chains. researchgate.netnih.gov This type of network is common in substituted benzamides and is a key factor in their crystal architecture. nih.gov For the related compound 2-chloro-N-(4-hydroxyphenyl)acetamide, intermolecular N—H⋯O and O—H⋯O hydrogen bonds create tapes of molecules in the crystal. nih.gov
The nature of the surrounding medium can significantly alter hydrogen bonding patterns. In nonpolar solvents, intramolecular hydrogen bonds are often preserved. nih.gov However, in protic solvents such as methanol (B129727) or water, the intramolecular hydrogen bond can be disrupted due to competition from solvent molecules, which can act as hydrogen bond donors or acceptors. nih.gov This leads to an equilibrium between the intramolecularly bonded form and a form where intermolecular hydrogen bonds with the solvent are dominant. mdpi.com
Biological and Pharmacological Research
Antimicrobial Activities of 2-Chloro-4-hydroxybenzamide and its Derivatives
Derivatives of chloro-hydroxybenzamide have been extensively studied for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. nih.govnih.gov The position of the chlorine atom on the salicylamide (B354443) ring, along with the nature of the substituent on the amide nitrogen, plays a crucial role in determining the antimicrobial potency and spectrum.
Research has consistently shown that derivatives of chloro-2-hydroxybenzamide are particularly effective against Gram-positive bacteria, while exhibiting limited to no activity against Gram-negative strains. nih.govresearchgate.net
A series of novel chloro-substituted salicylanilide (B1680751) derivatives, specifically esters and hydrazides derived from N-(2-chlorophenyl)-2-hydroxybenzamide and N-(4-chlorophenyl)-2-hydroxybenzamide, were synthesized and evaluated for their antibacterial properties. nih.gov The results indicated good activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide ranging from 0.125 to 1.0 mg/mL. nih.govresearchgate.net In contrast, derivatives of N-(4-chlorophenyl)-2-hydroxybenzamide were found to be less active, and no inhibition was observed against the tested Gram-negative strains. nih.govresearchgate.net
Further studies on 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, also known as diamides, revealed significant bactericidal activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), a major Gram-positive pathogen. nih.gov The comparison of MIC and MBC values for these compounds indicated a bactericidal effect for almost all active derivatives. nih.gov For instance, the compound 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-2-hydroxybenzamide was an exception, showing a bacteriostatic effect against two MRSA isolates. nih.gov Time-kill studies confirmed the bactericidal kinetics, with one potent derivative, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide, demonstrating a rapid, concentration-dependent killing of MRSA. nih.gov
Another study investigated salicylamide derivatives against intestinal sulfate-reducing bacteria (SRB), which are implicated in inflammatory bowel disease. jcu.cz The compound 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide showed the highest potency against both Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9, with MIC values of 0.22 µM and 0.27 µM, respectively. jcu.cz
| Compound Derivative | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide | Gram-positive bacteria | 0.125–1.0 mg/mL nih.govresearchgate.net |
| Derivatives of N-(4-chlorophenyl)-2-hydroxybenzamide | Gram-positive bacteria | Less active than 2-chloro derivatives nih.govresearchgate.net |
| Derivatives of N-(2-chlorophenyl)-2-hydroxybenzamide & N-(4-chlorophenyl)-2-hydroxybenzamide | Gram-negative bacteria | No inhibition observed nih.govresearchgate.net |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfovibrio piger Vib-7 | 0.22 µM jcu.cz |
| 4-chloro-N-{(2S)-1-[(3,4-dichlorophenyl)amino]-3-methyl-1-oxobutan-2-yl}-2-hydroxybenzamide | Desulfomicrobium sp. Rod-9 | 0.27 µM jcu.cz |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive & resistant Staphylococcus aureus | 15.62-31.25 µmol/L researchgate.netnih.gov |
The antifungal potential of chloro-hydroxybenzamide derivatives has also been explored. nih.gov A study of salicylanilide esters with 4-(trifluoromethyl)benzoic acid showed that the antifungal activity was not uniform across different fungal species. nih.gov Molds demonstrated higher susceptibility (MIC ≥ 0.49 µmol/L) compared to yeasts (MIC ≥ 1.95 µmol/L). nih.gov The most active parent salicylanilide was identified as N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide. nih.gov Among the synthesized esters, 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate, a derivative of 5-chloro-2-hydroxybenzoic acid, exhibited the lowest MIC of 0.49 µmol/L against Trichophyton mentagrophytes. nih.govmdpi.com However, the study concluded that esterification did not consistently lead to higher antifungal potency. nih.gov
In another comprehensive screening, a series of sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold were evaluated. nih.gov These derivatives, however, demonstrated almost no antifungal potency against the tested strains. researchgate.netnih.gov
| Compound Derivative | Fungal Strain | Activity (MIC) |
|---|---|---|
| Salicylanilide Esters | Molds (e.g., Aspergillus, Trichophyton) | ≥ 0.49 µmol/L nih.gov |
| Salicylanilide Esters | Yeasts (e.g., Candida) | ≥ 1.95 µmol/L nih.gov |
| 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Trichophyton mentagrophytes | 0.49 µmol/L nih.govmdpi.com |
| N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide | Various Fungi | Among the most active parent salicylanilides nih.gov |
| Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffold | Various Fungi | Almost no antifungal potency researchgate.netnih.gov |
Salicylanilides and their derivatives have been recognized for their antimycobacterial effects. nih.gov A study involving a series of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides performed a primary in vitro screening against various mycobacterial strains. nih.gov The results indicated that these compounds possessed antimycobacterial activity that was comparable to or higher than the standard drug isoniazid. nih.gov
Similarly, a series of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold were tested against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov The study found that 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide, a derivative based on 5-chloro-2-hydroxybenzaldehyde, showed the best activity against M. kansasii, with effective concentrations between 1-4 μmol/L. researchgate.netnih.gov
Antiviral Properties and Associated Mechanisms of Action
Beyond antimicrobial effects, certain derivatives of chloro-hydroxybenzamide have emerged as potent inhibitors of viral replication, notably against DNA viruses like Human Adenovirus and RNA viruses such as the Zika virus. nih.govguidetopharmacology.org
Human Adenovirus (HAdV) can cause severe infections, particularly in immunocompromised individuals, and there is a significant need for effective antiviral therapies. nih.gov In this context, researchers reported a series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent HAdV inhibitors. nih.govacs.org Several of these compounds, including compounds 6 , 15 , 29 , 40 , 43 , 46 , 47 , and 54 , maintained strong potency against HAdV (sub-micromolar to low micromolar) and showed increased selectivity indexes (SI > 100) compared to the lead compound, niclosamide (B1684120). nih.govacs.org
Notably, compound 15 demonstrated an improved anti-HAdV activity with a half-maximal inhibitory concentration (IC₅₀) of 0.27 μM and significantly reduced cytotoxicity, making it a promising candidate for further in vivo studies. nih.govacs.org Preliminary mechanistic studies suggested that these compounds interfere with the viral life cycle at different stages. nih.govacs.org Compounds 6 and 43 are thought to target the HAdV DNA replication process, while compounds 46 and 47 appear to suppress later steps of the viral life cycle. nih.govacs.org
| Compound | Anti-HAdV Activity (IC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/IC₅₀) | Proposed Mechanism of Action |
|---|---|---|---|---|
| Compound 15 | 0.27 µM nih.govacs.org | 156.8 µM nih.govacs.org | >580 | Not specified |
| Compound 6 | Sub-micromolar to low micromolar nih.gov | - | >100 nih.gov | Targets HAdV DNA replication nih.govacs.org |
| Compound 43 | Sub-micromolar to low micromolar nih.gov | - | >100 nih.gov | Targets HAdV DNA replication nih.govacs.org |
| Compound 46 | Sub-micromolar to low micromolar nih.gov | - | >100 nih.gov | Suppresses later steps of HAdV life cycle nih.govacs.org |
| Compound 47 | Sub-micromolar to low micromolar nih.gov | - | >100 nih.gov | Suppresses later steps of HAdV life cycle nih.govacs.org |
The salicylanilide drug niclosamide, chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, has been identified as a potential antiviral agent against the Zika virus (ZIKV). guidetopharmacology.orgbiointerfaceresearch.com Drug repurposing screens have shown that niclosamide can inhibit ZIKV infection in vitro. guidetopharmacology.orga2bchem.com Studies have suggested that niclosamide is effective against various viral infections with potencies in the nanomolar to micromolar range. biointerfaceresearch.com Research efforts have identified niclosamide as an inhibitor of Zika virus infection and the neural cell death it induces, highlighting its potential for development as a treatment for this significant flavivirus. a2bchem.com
Anticancer and Antineoplastic Activities
The therapeutic potential of this compound and its related salicylanilide derivatives extends to oncology, with numerous studies highlighting their anticancer and antineoplastic properties. mdpi.comcsic.es These compounds have been investigated for their ability to curb cancer cell growth, interfere with crucial cellular signaling, and trigger programmed cell death pathways.
A significant body of research has demonstrated the cytotoxic effects of salicylanilide derivatives against a wide array of human cancer cell lines. These compounds have shown inhibitory activity against leukemia, breast, prostate, and cervical cancer cells. iiarjournals.orgnih.gov
For example, derivatives have been tested for their antiproliferative effects on cell lines including HL-60 (acute promyelocytic leukemia), MDA-MB-231 and MCF7 (breast cancer), PC3 and DU-145 (prostate cancer), and HeLa (cervical cancer). iiarjournals.orgnih.gov In one study, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide was identified as being particularly potent against HL-60 cells. iiarjournals.orgnih.gov Other research has focused on salicylanilide derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), with compounds showing significant inhibitory activity against A431 (skin squamous cell carcinoma) and A549 (lung carcinoma) cell lines, in some cases exceeding the potency of the control drug, gefitinib. nih.gov
Table 1: Inhibitory Activity of Salicylanilide Derivatives on Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Effect | Reference |
|---|---|---|---|
| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | HL-60 | Significant cytotoxicity | iiarjournals.orgnih.gov |
| 5-chloro-N-(2-chloro-4-(trifluoromethyl) phenyl)-2-hydroxybenzamide | HL-60 | Inhibition of proliferation | iiarjournals.orgnih.gov |
| 5-chloro-2-hydroxy-N-(4-hydroxyphenyl)benzamide | HL-60 | Inhibition of proliferation | iiarjournals.orgnih.gov |
| Salicylanilide Derivatives (e.g., 12a, 12b) | A431, A549 | Strong inhibitory activity (EGFR inhibition) | nih.gov |
| Salicylanilide-peptide conjugates | U87 (Glioblastoma) | Decreased cell viability | csic.es |
A key aspect of the anticancer activity of this compound derivatives lies in their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. The Nuclear Factor-kappa B (NF-κB) and Wnt signaling pathways are prominent targets. a2bchem.comiiarjournals.orgnih.gov
The NF-κB pathway plays a crucial role in inflammation, cell survival, and proliferation. Several salicylanilide derivatives have been shown to inhibit NF-κB activity. iiarjournals.orgnih.gov For instance, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide was found to be the most active in an NF-κB assay among a series of tested compounds. iiarjournals.orgnih.gov The anti-inflammatory and chondroprotective agent N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide has been observed to suppress the expression of inducible nitric oxide synthase (iNOS) by downregulating the activation of NF-κB. plos.org
The Wnt signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. a2bchem.com Niclosamide, a well-known salicylanilide, has been shown to inhibit both the canonical and non-canonical Wnt signaling pathways, contributing to its anti-proliferative and anticancer activities. a2bchem.com
Inducing programmed cell death, including apoptosis and autophagy, is a key strategy for anticancer therapies. Research has indicated that salicylanilides can trigger these mechanisms in cancer cells.
Niclosamide has been reported to induce apoptosis in human rheumatoid arthritis fibroblast-like synoviocytes and in hepatocellular carcinoma cells. a2bchem.com It has also been shown to promote both apoptotic and autophagic cell death in cancer cells. a2bchem.com
Furthermore, studies on glioblastoma (GBM) cells have demonstrated that the cell death induced by salicylanilide compounds is associated with the activation of autophagy. csic.es This is characterized by the processing of the light chain 3 (LC3) protein, a key marker of autophagosome formation. csic.es Interestingly, while autophagy can sometimes promote cell survival, in the context of certain treatments, it can lead to autophagic cell death, representing a promising avenue for cancer therapy. csic.es
Mitochondria are central to cellular metabolism and apoptosis, and their dysfunction can be a trigger for cell death. The mitochondrial transmembrane potential (MTP) is a key indicator of mitochondrial health. A collapse in MTP is an early event in apoptosis.
Niclosamide and its derivatives are known to affect mitochondrial function. iiarjournals.orgnih.gov Niclosamide itself acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane and thereby affecting ATP synthesis. utrgv.edu This mechanism is believed to contribute to its anticancer effects. iiarjournals.org
Several derivatives have been specifically evaluated for their impact on MTP. In a screen of niclosamide derivatives, 5-chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide was identified as the most active compound in altering the MTP. iiarjournals.orgnih.gov The ability of these compounds to disrupt mitochondrial function represents a significant aspect of their mechanism of action against cancer cells. iiarjournals.org
Anti-inflammatory Effects and Related Biological Pathways
Salicylanilide derivatives, including structures related to this compound, have demonstrated significant anti-inflammatory properties. mdpi.com Their mechanisms of action often involve the modulation of key inflammatory signaling pathways.
Research has shown that these compounds can interfere with pathways mediated by Toll-like receptors (TLRs) and transcription factors like NF-κB. For example, some compounds have been found to inhibit the activation of NF-κB and the expression of TLR4 and its downstream adapter protein MyD88 in microglia cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov This inhibition, in turn, suppresses the production of inflammatory mediators. The anti-inflammatory effects can be further enhanced by co-treatment with specific inhibitors of the TLR4 or PI3K pathways, suggesting that the neuroprotective effects of these compounds are linked to the regulation of the TLR4/MyD88/NF-κB and PI3K/Akt signaling pathways. nih.gov
In the context of osteoarthritis, the derivative N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide was identified as a potent inhibitor of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression in chondrocytes stimulated by the pro-inflammatory cytokine TNF-α. plos.org This effect was attributed to the downregulation of the NF-κB and STAT3 transcription factors. plos.org Furthermore, N-Butyl-4-chloro-2-hydroxybenzamide has been noted for its anti-inflammatory properties, with one suggested mechanism being the inhibition of prostaglandin (B15479496) synthesis. biosynth.com The ability of salicylamide-related compounds to suppress hydrogen sulfide (B99878) (H₂S) production, a pathway implicated in the gastrointestinal damage caused by some non-steroidal anti-inflammatory drugs (NSAIDs), has also been noted. google.com
Enzyme Inhibition Studies by this compound Analogues
Analogues of this compound, belonging to the broader class of salicylanilides and related benzamides, have been the subject of extensive research for their ability to inhibit various enzymes. These studies are crucial for drug discovery, exploring potential treatments for neurological diseases and inflammatory conditions.
Monoamine Oxidase (MAO) Inhibition
Aromatic amide derivatives have been identified as potent inhibitors of monoamine oxidases A and B (MAO-A and MAO-B), which are well-established targets for treating neurological diseases. nih.gov In one study, a series of aromatic amides were synthesized and evaluated for their MAO inhibitory properties. nih.gov Compound N-(2,4-Dinitrophenyl)benzo[d] butlerov.comresearchgate.netdioxole-5-carboxamide (55) was identified as a reversible, competitive, and moderately selective MAO-B inhibitor with an IC₅₀ value of 56 nM and a Kᵢ of 6.3 nM. nih.gov In contrast, N-(2,4-dinitrophenyl)benzamide (7) demonstrated a preference for MAO-A, with an IC₅₀ value of 126 nM. nih.gov
Cholinesterase (AChE and BChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. mdpi.com Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have shown moderate inhibitory activity against AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM. mdpi.com Their inhibition of BChE was generally weaker, with IC₅₀ values between 53.5 and 228.4 µM. mdpi.com
Notably, the introduction of phosphorus-based esters to the salicylanilide scaffold significantly enhanced activity against BChE. mdpi.com The derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602) (5c) was found to be a particularly potent and selective BChE inhibitor, with an IC₅₀ value of 2.4 µM. mdpi.com This compound acted as a mixed-type and pseudo-irreversible inhibitor of both cholinesterases. mdpi.com
Cyclooxygenase (COX) Inhibition
A series of salicylic (B10762653) acid analogues of celecoxib (B62257) were synthesized to evaluate their inhibitory effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). jst.go.jp Within this series, 5-substituted-2-hydroxy-benzoic acid analogues generally displayed superior inhibitory activity compared to their 4-substituted counterparts. jst.go.jp Specifically, the chloro analogue 7f demonstrated a powerful inhibitory effect on COX-1 with an IC₅₀ of 0.0057 µM and a high selectivity index of 768, classifying it as a new, potent, and selective COX-1 inhibitor. jst.go.jp
Table 1: Enzyme Inhibition by this compound Analogues
| Compound/Analogue Class | Target Enzyme | IC₅₀ Value | Selectivity | Citation |
|---|---|---|---|---|
| N-(2,4-Dinitrophenyl)benzo[d] butlerov.comresearchgate.netdioxole-5-carboxamide (55) | MAO-B | 56 nM | MAO-B selective | nih.gov |
| N-(2,4-dinitrophenyl)benzamide (7) | MAO-A | 126 nM | MAO-A preferring | nih.gov |
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 µM | AChE > BChE | mdpi.com |
| Halogenated 2-hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 µM | - | mdpi.com |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (5c) | BChE | 2.4 µM | BChE selective | mdpi.com |
| Chloro analogue 7f | COX-1 | 0.0057 µM | COX-1 selective (SI=768) | jst.go.jp |
Anthelmintic Activity and Research into Biological Targets
The most well-known anthelmintic analogue of the salicylamide class is Niclosamide , chemically known as 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide. jfda-online.commdpi.com It has been effectively used for decades to treat intestinal tapeworm (cestode) infections in humans and animals. jfda-online.comresearchgate.net Niclosamide's efficacy is highly specific; it is lethal to tapeworms upon contact but is not effective against other helminths like pinworms or roundworms. medkoo.com
The primary biological target for niclosamide's anthelmintic action is the mitochondrion. mdpi.com Research has established that niclosamide functions by uncoupling oxidative phosphorylation. mdpi.com The weakly acidic salicyl hydroxyl group in the niclosamide molecule acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane. mdpi.com This process inhibits the production of ATP, the main energy currency of the cell, ultimately leading to the parasite's death. mdpi.com
While niclosamide is known to modulate multiple other signaling pathways, such as NF-κB, Wnt/β-catenin, and STAT3, these activities are more commonly associated with its potential use in treating cancer and other diseases. mdpi.comresearchgate.netmedkoo.com For its established role as an anthelmintic agent, the disruption of the parasite's energy metabolism through mitochondrial uncoupling remains the principal mechanism of action. mdpi.com The development of new niclosamide analogues is an active area of research, aiming to overcome limitations such as poor oral bioavailability while retaining potent biological activity. rsc.org
Structure Activity Relationship Sar Studies
Correlating Substituent Effects on the Biological Activity of 2-Chloro-4-hydroxybenzamide Derivatives
The presence and position of halogen atoms on the benzamide (B126) scaffold can significantly modulate the biological activity of the resulting compounds. The introduction of halogens is a common strategy in drug design, known to improve properties such as metabolic stability. nih.gov Research into various heterocyclic systems has shown that the incorporation of halogen atoms can enhance biological activity. researchgate.net
Studies on benzimidazole derivatives, for instance, have demonstrated that an increase in the number of halogen atoms in the aromatic system can lead to an enhanced antimicrobial effect and a lower minimum inhibitory concentration (MIC). researchgate.net Specifically, dihalogenated derivatives exhibited greater antibacterial activity compared to those with a single halogen atom. researchgate.net In the context of benzamide derivatives, replacing certain moieties with a halogen-substituted phenyl ring has been explored as a strategy to create new analogs with potentially improved drug-like properties. nih.gov
The following table summarizes the observed effects of halogen substitution on the biological activity of related heterocyclic compounds.
| Compound Class | Substitution Pattern | Observed Effect on Biological Activity | Reference |
| Azaheterocyclic Systems | Increased number of halogen atoms | Enhanced antimicrobial effect, decreased MIC | researchgate.net |
| Benzimidazole Derivatives | Dihalogenated vs. Monohalogenated | Greater antibacterial activity | researchgate.net |
| N-(1,3,4-Oxadiazol-2-yl)benzamides | Halogen substitution on a phenyl ring | Explored to improve drug properties and metabolic stability | nih.gov |
The hydroxyl (-OH) group is a key functional group in many biologically active molecules, contributing significantly to target binding affinity through hydrogen bond formation. researchgate.net Its position on the benzamide ring is critical and can influence both the compound's physical properties and its interaction with biological targets. researchgate.net
The versatile nature of the hydroxyl group also allows for various chemical modifications, enabling the creation of derivatives with altered properties. researchgate.net
| Compound Series | Hydroxyl Group Position/Modification | Impact on Properties/Activity | Reference |
| Methoxysalicylamides | 6-hydroxy group | Increased apparent lipophilicity via intramolecular hydrogen bonding | nih.gov |
| Benzanilide Schiff Bases | 2,4-dihydroxy substitution | Enhanced antimicrobial, antidiabetic, and antioxidant activities | asianpubs.orgresearchgate.net |
| General Therapeutics | Presence of hydroxyl group | Contributes to target binding affinity | researchgate.net |
| General Therapeutics | Altered hydroxyl group position | Affects hydrogen-bonding capacity and lipophilicity | researchgate.net |
For example, a study on niclosamide (B1684120) derivatives, which share the 5-chloro-2-hydroxybenzamide core, revealed that different N-substituents led to varied biological effects. nih.gov The introduction of a 3,5-bis(trifluoromethyl)phenyl group resulted in significant cytotoxicity against HL-60 leukemia cells, while a 2-chlorophenyl substituent was most active in an NF-κB assay. nih.gov This demonstrates that the N-substituent can direct the compound's activity towards specific biological targets.
Further research on N-benzoyl-2-hydroxybenzamides has also shown that structural modifications on the N-benzoyl ring (the B ring) directly correlate with anti-leishmanial and anti-plasmodial activities. nih.gov The diversity of possible N-substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic systems, provides a rich field for medicinal chemists to explore in the quest for novel therapeutic agents. walshmedicalmedia.comresearchgate.net
The table below illustrates the effect of different N-substituents on the biological activity of 5-chloro-2-hydroxybenzamide derivatives.
| N-Substituent | Primary Biological Activity Observed | Reference |
| N-(3,5-Bis(trifluoromethyl)phenyl) | Significant cytotoxicity against HL-60 cells | nih.gov |
| N-(2-chlorophenyl) | Most active in NF-κB assay | nih.gov |
| N-(3,5-difluorophenyl) | Most active in mitochondria transmembrane potential (MTP) assay | nih.gov |
| N-(2-chloro-4-(trifluoromethyl)phenyl) | Inhibition of HL-60 cell proliferation and NF-κB | nih.gov |
| N-(4-hydroxyphenyl) | Inhibition of HL-60 cell proliferation and NF-κB | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov One of the primary applications of QSAR models is to predict the biological activity of new, untested compounds based on their molecular structures, thereby prioritizing synthesis and testing efforts. nih.gov
The development of a robust QSAR model involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then used to build a statistical model that correlates them with the observed biological activity. Validation is a critical step in QSAR modeling to ensure the reliability of its predictions. nih.gov Techniques like 3D-QSAR can also generate predictive models that provide insights into the three-dimensional structural requirements for optimal biological activity. nih.gov
Pharmacophore Development and Optimization for Enhanced Target Interactions
Pharmacophore modeling is a powerful tool in computer-aided drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule responsible for its biological activity. nih.gov These features can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. A pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. nih.gov
There are two main approaches to pharmacophore development:
Ligand-based: This method is used when the structure of the biological target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity. nih.gov
Structure-based: When the 3D structure of the target protein or receptor is available, this approach identifies the key interaction points between the target and a known ligand, defining a pharmacophore based on the target's binding site characteristics. nih.gov
By understanding the key pharmacophoric features of this compound derivatives, researchers can design and optimize new molecules with enhanced interactions with their biological targets, potentially leading to increased potency and selectivity.
Investigation of Lipophilicity and its Influence on Biological Activity
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com It describes a compound's ability to dissolve in fats, oils, and lipids, which is crucial for its transport across biological membranes to reach its site of action. mdpi.com
The lipophilicity of benzamide derivatives can be finely tuned by introducing different substituents. nih.gov For instance, the addition of halogen or alkyl substituents can increase lipophilicity. nih.gov Conversely, the strategic placement of other groups can either increase or decrease lipophilicity depending on their electronic properties and their ability to form intramolecular hydrogen bonds. nih.gov
A clear correlation between lipophilicity and biological activity has been observed in various studies. In one case, derivatives of the drug bicalutamide with higher lipophilicity (LogP) exhibited stronger binding affinity to the target receptor. mdpi.com However, excessively high lipophilicity can also be detrimental, potentially leading to low aqueous solubility and compromised bioavailability. nih.gov Therefore, optimizing the lipophilicity of this compound derivatives is a key aspect of designing effective therapeutic agents.
| Compound Series/Class | Observation on Lipophilicity and Activity | Reference |
| Substituted Benzamides | Aromatic 6-hydroxy group increased apparent lipophilicity | nih.gov |
| Substituted Benzamides | Aromatic 6-methoxy group decreased apparent lipophilicity | nih.gov |
| Bicalutamide Derivatives | Higher lipophilicity (LogP) correlated with stronger binding affinity | mdpi.com |
| General Antibacterial Agents | High LogP can correlate with low aqueous solubility and compromise bioavailability | nih.gov |
Environmental and Degradation Research
Microbial Degradation Pathways of Chlorohydroxybenzoic Acid Derivatives
The biodegradation of chlorinated aromatic compounds is a key process in their environmental removal. Certain microorganisms have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon and energy.
A notable bacterium capable of degrading chlorinated aromatic compounds is Acinetobacter sp.. Specifically, Acinetobacter sp. strain RKJ12 has been identified for its ability to utilize 2-chloro-4-nitrobenzoic acid (a compound structurally related to 2-chloro-4-hydroxybenzamide) as its sole source of carbon, nitrogen, and energy. phosphorusplatform.eu This strain initiates the degradation process through a novel pathway involving both oxidative and reductive steps. phosphorusplatform.eu The catabolic genes responsible for this degradation pathway in strain RKJ12 are believed to be located on a transmissible plasmid.
Other species, such as Acinetobacter sp. strain 4CB1, have also been shown to dehalogenate chlorobenzoates. nih.govscielo.br This strain can hydrolytically dehalogenate 4-chlorobenzoate (B1228818) under both aerobic and anaerobic conditions. nih.govscielo.br The ability of Acinetobacter species to metabolize these compounds highlights their importance in the bioremediation of environments contaminated with chlorinated aromatic pollutants. fao.orgresearchgate.net
The microbial degradation of chlorohydroxybenzoic acid derivatives proceeds through a series of metabolic intermediates. In the case of the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12, several key metabolites have been identified through chromatographic and spectroscopic analysis. phosphorusplatform.eu
The initial step involves the formation of 2-hydroxy-4-nitrobenzoic acid, which is then converted to 2,4-dihydroxybenzoic acid. phosphorusplatform.eu This is followed by a reductive dehydroxylation to form salicylic (B10762653) acid. phosphorusplatform.eu The pathway continues with the conversion of salicylic acid to catechol, which is then mineralized into intermediates of the tricarboxylic acid (TCA) cycle. phosphorusplatform.eu This complete breakdown of the aromatic ring demonstrates the efficiency of the microbial degradation process.
Table 1: Metabolic Intermediates in the Degradation of 2-Chloro-4-nitrobenzoic Acid by Acinetobacter sp. RKJ12
| Intermediate Compound | Chemical Formula | Role in Pathway |
|---|---|---|
| 2-Hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | Initial product of oxidative dehalogenation. phosphorusplatform.eu |
| 2,4-Dihydroxybenzoic acid | C₇H₆O₄ | Formed from 2-hydroxy-4-nitrobenzoic acid. phosphorusplatform.eu |
| Salicylic acid | C₇H₆O₃ | Product of reductive dehydroxylation. phosphorusplatform.eu |
| Catechol | C₆H₆O₂ | Final aromatic intermediate before ring cleavage. phosphorusplatform.eu |
The degradation of chlorinated aromatic compounds is facilitated by specific enzymes that catalyze each step of the metabolic pathway. The initial dehalogenation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 is catalyzed by a mono-oxygenase. phosphorusplatform.euencyclopedia.pub This enzyme is also responsible for the subsequent conversion of 2-hydroxy-4-nitrobenzoic acid to 2,4-dihydroxybenzoic acid. phosphorusplatform.euencyclopedia.pub
The further breakdown of the aromatic ring involves dioxygenase enzymes. Catechol-1,2-dioxygenase is a key enzyme that cleaves the catechol ring, leading to the formation of cis,cis-muconic acid, which then enters central metabolic pathways. phosphorusplatform.eu In other related pathways, such as the degradation of 4-chlorobenzoate by Acinetobacter sp. strain 4CB1, an NADH-dependent monooxygenase oxidizes 4-hydroxybenzoate (B8730719) to protocatechuate, which is then cleaved by protocatechuate dioxygenases. nih.govscielo.br
Table 2: Key Enzymes in the Degradation of Chlorinated Aromatic Acids
| Enzyme | Function | Cofactors/Requirements |
|---|---|---|
| Mono-oxygenase | Catalyzes oxidative dehalogenation and hydroxylation. phosphorusplatform.euencyclopedia.pub | O₂, NADH/NADPH nih.govscielo.br |
| Catechol-1,2-dioxygenase | Performs ortho-ring cleavage of catechol. phosphorusplatform.eu | Fe²⁺ |
| Protocatechuate dioxygenase | Cleaves the protocatechuate ring. nih.govscielo.br | Fe³⁺ |
| 4-chlorobenzoate dehalogenase | Removes chlorine from 4-chlorobenzoate. mdpi.comacs.orgrsc.org | H₂O |
Environmental Fate and Persistence Studies of Related Compounds
The environmental fate of a chemical is influenced by a combination of abiotic and biotic processes. fishersci.comsolubilityofthings.com For compounds related to this compound, such as other chlorobenzamides, their persistence in the environment is a key consideration.
2-Chlorobenzamide (B146235) has been identified as a major degradation product of the insecticide 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (B33335) (CCU). Studies have shown that 2-chlorobenzamide is relatively stable in water at pH levels of 6 and 8. Its hydrolysis is influenced by both pH and temperature. The persistence of such compounds can lead to concerns about their long-term environmental impact.
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced 2-Chloro-4-hydroxybenzamide Analogues for Enhanced Efficacy
The development of novel analogues of this compound is a cornerstone of future research, with the primary goal of improving therapeutic efficacy and specificity. Medicinal chemists are focusing on strategic modifications of the parent molecule to optimize its pharmacological profile. This involves the synthesis of a diverse library of derivatives by introducing various substituents on the benzamide (B126) core. acs.orgnih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically altering the chemical structure and assessing the impact on biological activity, researchers can identify key molecular features that govern the compound's potency and selectivity. For instance, studies on similar substituted benzamides have shown that the nature and position of substituents can significantly influence their interaction with biological targets. nih.govresearchgate.net The synthesis of a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, for example, led to the discovery of compounds with potent activity against human adenovirus, highlighting the potential for targeted modifications. acs.orgnih.gov
Future synthetic strategies will likely explore a wider range of chemical space, incorporating diverse functional groups and heterocyclic moieties to generate novel scaffolds with enhanced drug-like properties. The overarching aim is to design analogues with superior binding affinity for their targets, improved pharmacokinetic profiles, and reduced off-target effects.
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
While substituted benzamides have established roles in treating various conditions, including psychiatric disorders, there is a vast, underexplored landscape of potential biological targets and therapeutic applications. nih.govresearchgate.net The unique chemical structure of this compound, featuring chloro and hydroxyl groups, suggests the potential for interactions with a variety of biological macromolecules.
Future research will focus on identifying and validating novel molecular targets for this compound and its analogues. This can be achieved through high-throughput screening against diverse panels of enzymes and receptors, as well as through affinity-based proteomics to identify binding partners in a cellular context. The substituted benzamide class of compounds has been shown to interact with targets such as dopamine (B1211576) D2 and D3 receptors, making them relevant for neuropsychiatric conditions. nih.govnih.gov Furthermore, certain benzamide derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.net
The exploration of new therapeutic areas is a logical extension of target identification. For example, if a this compound analogue is found to modulate a key protein in an inflammatory pathway, it could be investigated as a potential treatment for inflammatory diseases like rheumatoid arthritis or psoriasis. google.com This expansion of the therapeutic utility of benzamides represents a significant avenue for future translational research.
Integration of Multi-Omics Data in Understanding Complex Biological Effects
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future research will increasingly rely on the integration of multi-omics data. This systems biology approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to these compounds.
By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) following treatment with a benzamide analogue, researchers can elucidate its mechanism of action and identify potential biomarkers of response or toxicity. This multi-faceted approach can reveal downstream signaling pathways affected by the compound, offering insights beyond its primary molecular target.
The integration of these large datasets requires sophisticated bioinformatics tools and computational models to identify meaningful patterns and correlations. Ultimately, a multi-omics approach will facilitate a more nuanced understanding of the complex biological networks perturbed by this compound, paving the way for more personalized and effective therapeutic strategies.
Development of Targeted Delivery Systems for Benzamide-based Agents
Enhancing the therapeutic index of benzamide-based agents can be achieved through the development of targeted delivery systems. These systems aim to increase the concentration of the drug at the site of action while minimizing exposure to healthy tissues, thereby reducing potential side effects. Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are promising vehicles for the targeted delivery of therapeutic agents. researchgate.netnih.gov
The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or small molecules, that recognize and bind to specific receptors overexpressed on diseased cells. nih.gov For instance, anisamide, a benzamide derivative, has been investigated as a targeting moiety for nanosystems due to its purported interaction with Sigma receptors, which are often upregulated in cancer cells. nih.gov
Future research in this area will focus on designing and optimizing nanocarrier formulations for this compound and its analogues. umweltbundesamt.de This includes tailoring the physicochemical properties of the nanocarriers to control drug release kinetics and improve stability. researchgate.netmdpi.com The development of effective targeted delivery systems holds the potential to significantly improve the clinical utility of benzamide-based therapies. nih.gov
Application of Computational Drug Design and Virtual Screening Initiatives
Computational drug design and virtual screening have become indispensable tools in modern drug discovery, and their application to this compound research is expected to accelerate the identification of promising new drug candidates. vensel.org These in silico methods allow for the rapid screening of large virtual libraries of compounds against a specific biological target, saving time and resources compared to traditional high-throughput screening. mdpi.com
Molecular docking studies can predict the binding mode and affinity of benzamide derivatives to their target proteins, providing insights into the molecular basis of their activity. mdpi.comnih.gov This information is invaluable for guiding the design of new analogues with improved binding characteristics. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules. mdpi.combohrium.com
These computational approaches have been successfully used to design benzamide derivatives with specific biological activities, such as selective enzyme inhibitors. vensel.org Future initiatives will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of ligand-receptor complexes and further refine the drug design process. mdpi.comnih.govresearchgate.net
Green Chemistry Approaches and Sustainable Synthetic Methodologies for Benzamide Production
In line with the growing emphasis on sustainability in the pharmaceutical industry, future research will focus on developing green chemistry approaches for the synthesis of this compound and its derivatives. pfizer.comhilarispublisher.com The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency in chemical processes. mdpi.com
Traditional methods for amide bond formation often involve the use of hazardous reagents and solvents. nih.gov Green synthetic methodologies for benzamide production include the use of safer solvents, catalytic methods, and solvent-free reaction conditions. tandfonline.comresearchgate.net For example, enzymatic methods using lipases have been explored for the sustainable synthesis of amides. nih.gov Other approaches include microwave-assisted synthesis and the use of eco-friendly catalysts. mdpi.comchemmethod.com
The adoption of these green chemistry principles will not only reduce the environmental impact of benzamide production but can also lead to more efficient and cost-effective manufacturing processes. jocpr.comsciepub.com The development of sustainable synthetic routes is a critical aspect of the long-term viability of this compound and its analogues as therapeutic agents. wjarr.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
